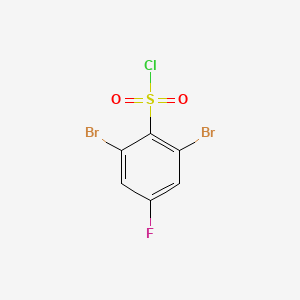

2,6-Dibromo-4-fluorobenzene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Dibromo-4-fluorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H2Br2ClFO2S. It is a versatile small molecule scaffold used in various chemical reactions and applications. The compound is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups, which contribute to its reactivity and utility in synthetic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-fluorobenzene-1-sulfonyl chloride typically involves the sulfonylation of 2,6-dibromo-4-fluorobenzene. This can be achieved by reacting 2,6-dibromo-4-fluorobenzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dibromo-4-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids or esters.

Electrophilic Aromatic Substitution: The bromine and fluorine substituents on the aromatic ring can influence the reactivity of the compound in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Catalysts: Palladium catalysts for coupling reactions

Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile

Conditions: Inert atmosphere, controlled temperature and pressure

Major Products Formed

Sulfonamide Derivatives: Formed by reaction with amines

Sulfonate Ester Derivatives: Formed by reaction with alcohols

Sulfonothioate Derivatives: Formed by reaction with thiols

Coupled Products: Formed through cross-coupling reactions

Applications De Recherche Scientifique

2,6-Dibromo-4-fluorobenzene-1-sulfonyl chloride is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

Biology: In the development of bioactive compounds and probes for studying biological processes.

Medicine: As an intermediate in the synthesis of potential drug candidates and therapeutic agents.

Industry: In the production of specialty chemicals, dyes, and polymers.

Mécanisme D'action

The mechanism of action of 2,6-Dibromo-4-fluorobenzene-1-sulfonyl chloride is primarily based on its ability to undergo nucleophilic substitution and coupling reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing the compound to form various derivatives. The presence of bromine and fluorine atoms on the aromatic ring can influence the electronic properties and reactivity of the compound, making it a valuable intermediate in synthetic chemistry.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-Difluorobenzene-1-sulfonyl chloride

- 2-Bromo-4-fluorobenzenesulfonyl chloride

- 2,4-Dibromobenzenesulfonyl chloride

Uniqueness

2,6-Dibromo-4-fluorobenzene-1-sulfonyl chloride is unique due to the specific arrangement of bromine, fluorine, and sulfonyl chloride groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it suitable for specific synthetic applications that other similar compounds may not be able to achieve.

Activité Biologique

2,6-Dibromo-4-fluorobenzene-1-sulfonyl chloride (DBFSC) is a sulfonyl chloride derivative that has garnered attention in various fields of chemical research, particularly in medicinal chemistry and bioconjugation. This article explores the biological activity of DBFSC, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C6H2Br2ClFO2S

- CAS Number : 954273-63-3

- Molecular Weight : 292.99 g/mol

The compound features a sulfonyl chloride functional group, which is known for its reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis and drug development.

DBFSC acts primarily through the following mechanisms:

- Protein Modification : The sulfonyl chloride group can react with nucleophilic side chains of amino acids (like cysteine and lysine) in proteins, leading to covalent modifications that can alter protein function .

- Inhibition of Enzymatic Activity : By modifying specific amino acid residues within enzyme active sites, DBFSC can inhibit enzymatic reactions, potentially leading to therapeutic effects against various diseases.

Antimicrobial Properties

Research indicates that DBFSC exhibits antimicrobial activity against a range of pathogens. For instance:

- Study Findings : A study demonstrated that DBFSC inhibited the growth of certain bacterial strains, suggesting potential applications in treating bacterial infections .

Anticancer Potential

DBFSC has been investigated for its anticancer properties:

- Mechanism : The compound's ability to modify proteins involved in cell cycle regulation may contribute to its anticancer effects. In vitro studies have shown that DBFSC can induce apoptosis in cancer cell lines through caspase activation .

Case Studies

- Case Study on Protein Interaction :

- In Vivo Studies :

Comparative Analysis with Similar Compounds

Propriétés

IUPAC Name |

2,6-dibromo-4-fluorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2ClFO2S/c7-4-1-3(10)2-5(8)6(4)13(9,11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAADGLRHZJNIPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)S(=O)(=O)Cl)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.